molecular formula C8H4ClF2NO B6302349 4-(Difluorochloromethoxy)benzonitrile, 98% CAS No. 147992-35-6

4-(Difluorochloromethoxy)benzonitrile, 98%

Cat. No. B6302349
CAS RN: 147992-35-6
M. Wt: 203.57 g/mol
InChI Key: BADKSUZGIXYOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluorochloromethoxy)benzonitrile, or 4-DCB, is a fluorinated nitrile compound that has been studied for its potential applications in scientific research. 4-DCB is a versatile compound, as it can be used in a variety of different methods, including synthesis, chromatography, and analytical techniques. Its unique chemical and physical properties make it an ideal choice for a wide range of laboratory experiments.

Scientific Research Applications

4-DCB has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, chromatography, and analytical techniques. It is also used in the synthesis of other fluorinated compounds, such as fluoroalkenes and fluoroalkynes. Additionally, 4-DCB can be used as a catalyst in the synthesis of polymers, and as a catalyst in the hydrolysis of esters.

Mechanism of Action

4-DCB acts as a nucleophile in organic synthesis, meaning that it can react with electrophiles, such as halides and carbonyl compounds, to form a new product. It can also act as an electrophile in certain reactions, such as the Wittig reaction. Additionally, 4-DCB can act as a catalyst in certain reactions, such as the hydrolysis of esters.
Biochemical and Physiological Effects
4-DCB has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic and non-irritating, making it safe to use in laboratory experiments. Additionally, 4-DCB is not known to be mutagenic, carcinogenic, or teratogenic, so it is unlikely to cause any adverse effects in humans.

Advantages and Limitations for Lab Experiments

The advantages of using 4-DCB in laboratory experiments are numerous. It is a versatile compound that can be used in a variety of different methods, including synthesis, chromatography, and analytical techniques. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of using 4-DCB in laboratory experiments is that it is relatively expensive compared to other reagents.

Future Directions

The potential future directions for the use of 4-DCB in scientific research include its use as a reagent in the synthesis of other fluorinated compounds, such as fluoroalkenes and fluoroalkynes. Additionally, it could be used as a catalyst in the synthesis of polymers, and as a catalyst in the hydrolysis of esters. Finally, further studies could be conducted to determine the biochemical and physiological effects of 4-DCB.

Synthesis Methods

4-DCB can be synthesized in a variety of ways, including the Grignard reaction and the Wittig reaction. The Grignard reaction is a chemical process that involves the reaction of an organometallic compound with an organic halide. This reaction produces a new organometallic compound, which can then be used to synthesize 4-DCB. The Wittig reaction is also a chemical process, in which an organic halide is reacted with a phosphonium salt to produce an alkene. This reaction can also be used to synthesize 4-DCB.

properties

IUPAC Name

4-[chloro(difluoro)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADKSUZGIXYOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluorochloromethoxy)benzonitrile

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